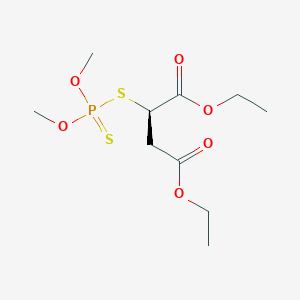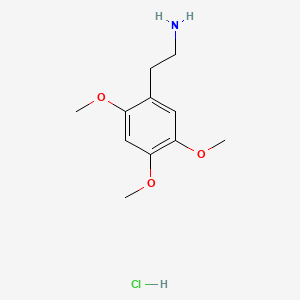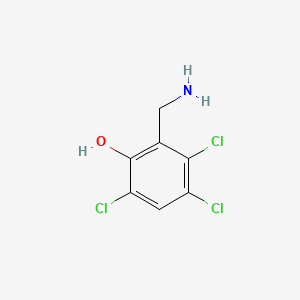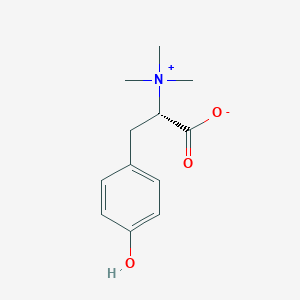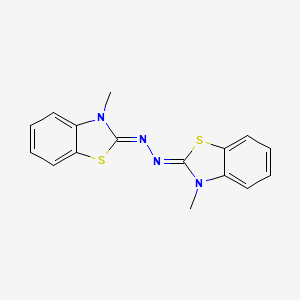
Aplykurodinone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aplykurodinone B is a natural product found in Aplysia fasciata with data available.
Applications De Recherche Scientifique
Chemical Composition and Properties
- Degraded Sterols in Marine Life: Aplykurodinone B is a known degraded sterol found in marine mollusks, particularly in Aplysia fasciata. It is closely associated with compounds like aplykurodin B and 3-epi-aplykurodinone B. Studies have explored its structure and properties through spectroscopic data and NOEDS experiments, revealing its cytotoxicity against tumor cell lines (Ortega, Zubı́a, & Salvá, 1997).
Synthesis and Chemical Studies
Total Synthesis Approaches
The total synthesis of aplykurodinone-1, a related compound, has been achieved through various methods, highlighting key techniques like hydrolysis, retro-aldol, iodolactonization, and stereoselective installation of molecular groups. These studies demonstrate the compound's complex structure and potential for synthetic modification (Zhang & Danishefsky, 2010).
Chemical Study of Marine Species
Aplykurodinone B has been isolated from the skin of Syphonota geographica, a marine anaspidean, showcasing the diverse occurrence of this compound in different marine species. The structure and stereochemistry of these compounds were elucidated using spectroscopic analysis (Gavagnin et al., 2005).
Biological and Pharmacological Potential
- Ichthyotoxicity in Marine Organisms: Studies have identified aplykurodinone B as an ichthyotoxic lactone in Aplysia fasciata, suggesting its role in marine ecological interactions and potential pharmacological uses. Its structure is closely related to other sterols like aplykurodin B (Spinella et al., 1992).
Methodological Advances in Synthesis
Advancements in Synthetic Methods
The formal synthesis of aplykurodinone-1, achieved through various modern chemical techniques, shows the ongoing research to understand and manipulate these compounds for potential applications. Methods like Grubbs ring closing metathesis and iodo-lactonization have been utilized (Singh, Pulukuri, & Chakraborty, 2015).
Protecting-Group-Free Synthesis
The protecting-group-free synthesis of aplykurodinone-1 highlights innovative approaches in the chemical synthesis of these compounds, showing efficiency and selectivity in the process (Tang et al., 2014).
Propriétés
Nom du produit |
Aplykurodinone B |
|---|---|
Formule moléculaire |
C20H30O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(1R,2R,4S,8R,12R)-1-methyl-2-[(2R)-6-methylhept-5-en-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione |
InChI |
InChI=1S/C20H30O3/c1-12(2)6-5-7-13(3)15-11-17-19-14(10-18(22)23-17)16(21)8-9-20(15,19)4/h6,13-15,17,19H,5,7-11H2,1-4H3/t13-,14+,15-,17+,19+,20-/m1/s1 |
Clé InChI |
LILRNUJDHJYEPR-QVTYOBMESA-N |
SMILES isomérique |
C[C@H](CCC=C(C)C)[C@H]1C[C@H]2[C@H]3[C@@]1(CCC(=O)[C@@H]3CC(=O)O2)C |
SMILES canonique |
CC(CCC=C(C)C)C1CC2C3C1(CCC(=O)C3CC(=O)O2)C |
Synonymes |
3-epi-aplykurodinone B aplykurodinone B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[(2S,5S,6S)-5-methyl-6-[(2S,3S,5S,6R,7R,10E,12R,13R,14E,16R)-3,5,7,13-tetrahydroxy-4,6,12,14,16-pentamethylnonadeca-10,14-dien-2-yl]oxan-2-yl]propanoic acid](/img/structure/B1253475.png)
![1-[(2s)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-Dichlorophenyl)ethyl]-1h-Imidazole](/img/structure/B1253476.png)
![3,5,8-trihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B1253477.png)

![11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(E)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1253481.png)
![5-[1-[5-[2-(Dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1253483.png)
